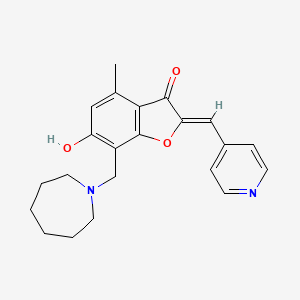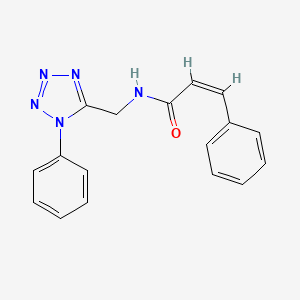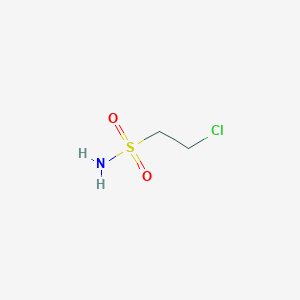
2-Chloroethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloroethanesulfonamide” is a chemical compound with the molecular weight of 143.59 . It is stored at room temperature and has a purity of 95%. The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “2-Chloroethanesulfonamide” is 1S/C2H6ClNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Chloroethanesulfonamide” is a powder that is stored at room temperature . It has a molecular weight of 143.59 .
Wissenschaftliche Forschungsanwendungen
Asymmetric Chlorocyclization Catalyst
2-Chloroethanesulfonamide and related chlorosulfonamide salts have been identified as efficient precursors for electrophilic chlorine in organocatalytic asymmetric chlorofunctionalization of olefins. These compounds, in conjunction with commercially available organocatalysts, enable the asymmetric chlorocyclization of unsaturated amides, achieving unprecedented levels of stereoselectivity at ambient temperatures. This discovery opens up new avenues for synthesizing chlorinated organic compounds with high stereoselectivity, which is crucial for the development of pharmaceuticals and agrochemicals (Jaganathan & Borhan, 2014).
Environmental Impact Studies
Studies have explored the environmental impacts of 2-Chloroethanesulfonamide derivatives, focusing on their interactions with biological tissues and potential for causing damage. Research on the tissue reactions of 2-chloroethanol, a potential reaction product of ethylene oxide and free chloride ions found in certain plastics, shows that pure 2-chloroethanol is highly toxic to various tissues. However, its toxicity decreases significantly upon dilution, indicating the importance of monitoring and managing the concentrations of such chlorinated compounds in medical devices and environmental samples to prevent tissue damage (Guess, 1970).
Application in Anticancer Research
2-Chloroethanesulfonamide derivatives like Indisulam (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide) have been explored for their anticancer properties. Indisulam's multifactorial mechanism of action includes cell cycle arrest in the G1 phase, strong inhibition of carbonic anhydrase, and significant alteration of gene expression levels. It is in clinical development for treating solid tumors, highlighting the potential of chloroethanesulfonamide derivatives in developing new cancer therapies (Supuran, 2003).
Water Treatment and Pollution Control
Research into the degradation of chlorinated hydrocarbons, including compounds related to 2-Chloroethanesulfonamide, has led to the development of new methods for removing these pollutants from water. One study focused on the hydrate-based recovery process for chlorinated hydrocarbons, demonstrating that this method can effectively remove such compounds from aqueous solutions. This process is simple operationally and only requires carbon dioxide as a hydrate former, offering a promising approach for the separation and recovery of organic pollutants dissolved in water (Seo & Lee, 2001).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloroethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6ClNO2S/c3-1-2-7(4,5)6/h1-2H2,(H2,4,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXZPSDBHFWQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloroethanesulfonamide | |
CAS RN |
859758-42-2 |
Source


|
| Record name | 2-chloroethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

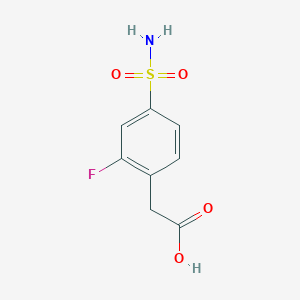
![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)

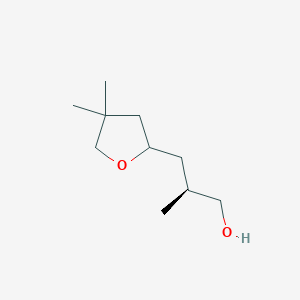

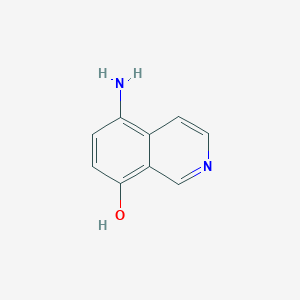

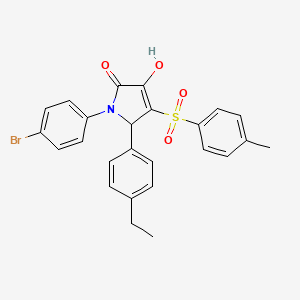
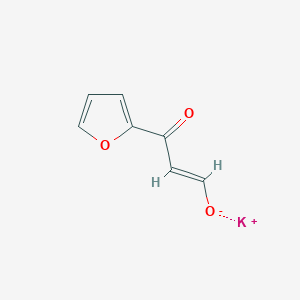
![2-Cyclopropyl-5-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2858261.png)
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2858263.png)
![2-[4]Pyridyloxy-phenol](/img/structure/B2858264.png)
